molecular formula C20H22N4O3S B12186580 [(4-Ethoxyphenyl)sulfonyl](3-pyrrolidinylquinoxalin-2-yl)amine

[(4-Ethoxyphenyl)sulfonyl](3-pyrrolidinylquinoxalin-2-yl)amine

Cat. No.: B12186580
M. Wt: 398.5 g/mol
InChI Key: KUZPKFBKBPKEQN-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)sulfonylamine is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a sulfonyl group attached to an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)sulfonylamine typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate. The final step involves the sulfonylation of the ethoxyphenyl group, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the quinoxaline or ethoxyphenyl rings .

Scientific Research Applications

(4-Ethoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents, especially in the treatment of diseases where quinoxaline derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA or inhibit enzymes by binding to their active sites. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxyphenyl)sulfonylamine is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and a sulfonyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-ethoxy-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H22N4O3S/c1-2-27-15-9-11-16(12-10-15)28(25,26)23-19-20(24-13-5-6-14-24)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23)

InChI Key

KUZPKFBKBPKEQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCC4

Origin of Product

United States

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